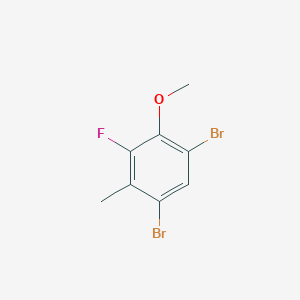
1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene
Cat. No. B8811943
M. Wt: 297.95 g/mol
InChI Key: XNDSPFMTMZMAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08343954B2
Procedure details


1,5-dibromo-3-fluoro-2-methoxy-4-methylbenzene was prepared from a homogeneous CH3CN (1 L) solution of 4,6-dibromo-2-fluoro-3-methylphenol (˜225.1 g, 792.8 mmol) by adding, at room temperature, K2CO3 (131.5 g, 1.18 mol), followed by MeI (74 mL, 951 mmol). The cloudy solution was stirred at 30° C. and, as monitored by LC, the reaction went to completion at 21 h. The reaction mixture was cooled to room temperature, solid was filtered off by filtration, washing with CH2Cl2 (˜100 mL×2). Filtrate was collected, solvent was removed in in vacuo. Crude product was suspended in CH2Cl2 (200 mL) and the solution was passed through a silica gel pad (˜50 g of silica gel) (note, to remove some darker color baseline impurities and solid initially dissolved in CH3CN), washing with CH2Cl2 (˜100 mL×3). Filtrate was collected, solvent was removed in vacuo. 1,5-dibromo-3-fluoro-2-methoxy-4-methylbenzene was obtained as an off-white solid: 249.46 g (>99% yield); 1H NMR (300 MHz, CDCl3) δ 7.53 (d, J=2.1, 1H), 3.92 (s, 3H), 2.29 (d, J=2.8, 3H).




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([OH:9])=[C:4]([F:10])[C:3]=1[CH3:11].[C:12]([O-])([O-])=O.[K+].[K+].CI>CC#N>[Br:8][C:6]1[CH:7]=[C:2]([Br:1])[C:3]([CH3:11])=[C:4]([F:10])[C:5]=1[O:9][CH3:12] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
131.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
74 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
225.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C(=C1)Br)O)F)C
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The cloudy solution was stirred at 30° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding, at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
solid was filtered off by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with CH2Cl2 (˜100 mL×2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Filtrate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent was removed in in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove some darker color baseline impurities and solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
initially dissolved in CH3CN),
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with CH2Cl2 (˜100 mL×3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Filtrate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent was removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
21 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=C(C(=C1)Br)C)F)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
